molecular formula C7H9NO2 B038893 (2-Methoxypyridin-3-yl)methanol CAS No. 112197-16-7

(2-Methoxypyridin-3-yl)methanol

Cat. No. B038893
Key on ui cas rn: 112197-16-7
M. Wt: 139.15 g/mol
InChI Key: OFWONXXWLCHTSR-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of 2-methoxy-pyridine-3-carbaldehyde (2.05 g, 14.9 mmol) in MeOH (70 mL) cooled to 0° C. was added sodium borohydride (670 mg, 17.7 mmol, 1.18 equiv.) as a solid in one portion. The reaction was allowed to slowly warm to room temperature and stirred for 2 h. Excess hydride was consumed by the addition of H2O and the reaction mixture was concentrated under reduced pressure. The residue was taken back up in EtOAc and washed with H2O. The aqueous phase was back extracted with EtOAc and the combine organic phase was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified by flash silica gel chromatography using a 5% MeOH/DCM to provide, after concentration of the eluent, to give (2-methoxy-pyridin-3-yl)-methanol (1.65 g, 11.9 mmol, 81.3 %) as a white solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][CH:6]=[CH:5][N:4]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
COC1=NC=CC=C1C=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
670 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess hydride was consumed by the addition of H2O
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted with EtOAc
WASH
Type
WASH
Details
the combine organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.9 mmol
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 81.3%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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